Noracymethadol, (-)-
Description
Contextualization within Synthetic Opioid Chemistry
Noracymethadol, (-)- emerged during a period of intense innovation in synthetic opioid chemistry, largely spanning the 1950s and 1960s. This era was characterized by a systematic effort to develop novel pain-relieving compounds that were structurally distinct from morphine, the archetypal opioid alkaloid. The goal was to create analgesics with improved properties, such as higher potency, longer duration of action, and a more favorable side effect profile. researchgate.netresearchgate.net Noracymethadol, (-)- is a member of the diphenylheptane class of synthetic opioids, a group that also includes methadone. wikipedia.orgchemicalbook.com Its chemical structure, featuring two phenyl groups, an acetate (B1210297) group, and a methylamino moiety, is a testament to the chemical modifications researchers employed to modulate pharmacological activity. vulcanchem.com
The synthesis of compounds like Noracymethadol, (-)- was driven by the desire to understand the structure-activity relationships of opioids—how specific chemical features influence their interaction with opioid receptors and, consequently, their analgesic effects. Though a specific, detailed synthesis for Noracymethadol, (-)- is not widely available in public scientific literature, its structural relation to methadone suggests its synthesis would involve similar chemical strategies common for diarylmethane analogues. theswissbay.ch
Overview of its Relationship to Methadol and Analogues
Noracymethadol, (-)- is chemically an acetyl ester of methadol and is closely related to other methadol analogues. wikipedia.org It can be considered a "nor-" derivative, indicating the absence of a methyl group compared to some of its parent compounds. vulcanchem.com A significant metabolic relationship exists with levacetylmethadol (LAAM), a long-acting opioid once used for the treatment of opioid dependence. LAAM is metabolized in the body to active metabolites, including nor-LAAM, which is identical to Noracymethadol, (-)-. This metabolic conversion is a key aspect of LAAM's pharmacological activity.
The following table provides a brief comparison of Noracymethadol, (-)- with its parent compound methadol and the closely related LAAM.
| Feature | Noracymethadol, (-)- | Methadol | Levacetylmethadol (LAAM) |
| Chemical Class | Synthetic Opioid (Diphenylheptane) | Synthetic Opioid (Diphenylheptane) | Synthetic Opioid (Diphenylheptane) |
| Key Structural Feature | Acetyl ester of methadol, N-demethylated | Dihydromethadone derivative | Acetylated form of methadol |
| Metabolic Relationship | Active metabolite of LAAM | - | Metabolized to Noracymethadol, (-)- (nor-LAAM) |
| Primary Use in Research | Investigated as an analgesic | Precursor/intermediate in synthesis | Investigated for opioid dependence treatment |
Significance in the History of Opioid Drug Discovery Research
The primary significance of Noracymethadol, (-)- in the history of opioid drug discovery lies in its role as a research compound that contributed to the understanding of opioid pharmacology, even though it was never commercialized. wikipedia.org Its investigation was part of a broader scientific movement to explore the therapeutic potential of synthetic opioids beyond morphine.
A key piece of research that highlights its place in history is a 1963 clinical trial conducted by Gruber and Baptisti. researchgate.netcapes.gov.br This study compared the analgesic efficacy of Noracymethadol, (-)- with that of morphine in postpartum patients. The findings suggested that Noracymethadol, (-)- could produce analgesia comparable to morphine but with a potentially better side effect profile, including less nausea, dizziness, and drowsiness. researchgate.netwikipedia.org However, other side effects such as salivation, ataxia, and respiratory depression were noted. wikipedia.org
Despite these early promising results, the development of Noracymethadol, (-)- did not proceed to clinical use. Its status as a Schedule I controlled substance in the United States and its inclusion in international drug control treaties reflect its potential for abuse, a characteristic shared by many of its chemical relatives. vulcanchem.comwikipedia.org Ultimately, Noracymethadol, (-)- remains a historical footnote, a compound that, through its investigation, contributed to the vast and complex body of knowledge on synthetic opioids.
Research Findings
To provide a comparative context, the following table presents opioid receptor binding data for some well-known opioids. It is important to note that these values can vary between studies due to different experimental conditions.
| Compound | μ-Opioid Receptor (MOR) Ki (nM) |
| Morphine | 1.8 - 2.65 |
| Fentanyl | 0.39 - 1.2 |
| Methadone | 1.8 - 2.5 |
| Noracymethadol, (-)- | Data not available |
Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher binding affinity. The lack of publicly available, modern receptor binding data for Noracymethadol, (-)- underscores its status as a compound of historical rather than current research interest.
Structure
3D Structure
Properties
CAS No. |
43033-71-2 |
|---|---|
Molecular Formula |
C22H29NO2 |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
[(3S,6S)-6-(methylamino)-4,4-diphenylheptan-3-yl] acetate |
InChI |
InChI=1S/C22H29NO2/c1-5-21(25-18(3)24)22(16-17(2)23-4,19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-15,17,21,23H,5,16H2,1-4H3/t17-,21-/m0/s1 |
InChI Key |
VWCUGCYZZGRKEE-UWJYYQICSA-N |
SMILES |
CCC(C(CC(C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |
Isomeric SMILES |
CC[C@@H](C(C[C@H](C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |
Canonical SMILES |
CCC(C(CC(C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |
Synonyms |
1 alpha-acetylnormethadol 6-(methylamino)-4,4-diphenyl-3-heptanol acetate l-alpha-noracetylmethadol N-desmethyl-1-alpha-acetylmethadol NLAAM nor-LAAM noracetylmethadol paracymethadol paracymethadol hydrochloride paracymethadol hydrochloride, (R*,R*)-(+-)-isomer paracymethadol hydrochloride, (S-(R*,R*))-isomer paracymethadol, (R*,R*)-(+-)-isomer paracymethadol, (R-(R*,R*))-isomer paracymethadol, (S-(R*,R*))-(-)-isome |
Origin of Product |
United States |
Historical Context and Research Trajectory of Noracymethadol,
Early Investigations and Characterization Efforts
Noracymethadol was synthesized and characterized as part of broader research into opioid analgesics, particularly those related to methadone. Its development can be traced back to the mid-20th century, a period marked by significant advancements in synthetic organic chemistry and pharmacology, aimed at discovering novel pain management agents.
Key early investigations into Noracymethadol include its synthesis, with a notable patent, U.S. Patent 3,021,360, filed by A. Pohland in 1962 and assigned to Eli Lilly wikimedia.orgdrugfuture.com. This patent details the preparation of the compound, which is chemically identified as an acetyl ester of methadol and exhibits optical isomerism, a characteristic shared with other methadol derivatives wikipedia.org.
Chemically, Noracymethadol has the molecular formula C22H29NO2 and a molecular weight of approximately 339.47 g/mol drugfuture.comchemeo.com. The hydrochloride salt, Noracymethadol hydrochloride, has the formula C22H30ClNO2 and a molecular weight of about 375.93 g/mol drugfuture.comnih.gov. Early clinical trials indicated that Noracymethadol produced analgesia comparable to that of morphine wikipedia.org. Specifically, research by Houde et al. in 1962 found Noracymethadol to be equivalent to morphine in analgesic efficacy with a similar duration of action when administered subcutaneously govinfo.gov. These findings highlighted its potential as a therapeutic agent for pain relief. The structure-activity relationship (SAR) studies of such compounds also revealed that specific functional groups, such as the methylamino group, could enhance interaction with biological targets, contributing to the interest in Noracymethadol's pharmacological profile solubilityofthings.com.
Position within the Evolution of Methadone-Related Analogues
Research Status as an Unmarketed Compound
Despite its early promise in clinical investigations, Noracymethadol was never brought to market for therapeutic use wikipedia.org. Its development and availability for research are significantly constrained by its classification as a controlled substance. In the United States, Noracymethadol is designated as a Schedule I controlled substance by the Drug Enforcement Administration (DEA), bearing the code 9633 nih.gov. This classification signifies that the substance has no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse nih.gov. Furthermore, Noracymethadol is subject to international control under the United Nations Single Convention on Narcotic Drugs of 1961 wikipedia.org.
The regulatory status of Noracymethadol, while limiting its commercialization, underscores the ongoing scientific interest in its properties. Research has continued to document its chemical characteristics and its place within the broader family of opioid analgesics and their controlled substance classifications wikipedia.orgnih.govfederalregister.govfederalregister.gov.
Archival and Historical Research Materials Pertaining to Noracymethadol, (-)
Archival and historical research materials related to Noracymethadol are primarily found in scientific literature, patent databases, and regulatory records. The foundational patent for its synthesis, U.S. Patent 3,021,360, filed by A. Pohland in 1962, serves as a primary historical document wikimedia.orgdrugfuture.com. Scientific publications from the mid-20th century onwards detail its preparation, chemical properties, and early clinical findings drugfuture.comwikipedia.orggovinfo.gov.
Modern chemical databases, such as PubChem, provide comprehensive information on Noracymethadol, including its chemical structure, synonyms, molecular data, and regulatory status nih.govnih.gov. These resources also cross-reference related research, including studies on its metabolism and analytical methods like High-Performance Liquid Chromatography (HPLC) drugfuture.com. Regulatory agencies' records, such as those from the DEA, document its classification as a controlled substance, reflecting its legal status and the historical context of its research nih.govfederalregister.govfederalregister.gov.
Synthetic Pathways and Chemical Analogue Design for Noracymethadol,
Chemical Synthesis Methodologies for Noracymethadol, (-)-
The synthesis of Noracymethadol, (-)- can be approached through various methodologies, primarily involving the modification of methadol precursors. These methods include direct acetylation and alternative routes that introduce the nor-methyl and acetyl functionalities in a specific stereochemical configuration.
Acetylation Reactions of Methadol Derivatives
The core structure of Noracymethadol, (-)- features an acetyl group, making acetylation a key synthetic step. The general approach involves the acetylation of the corresponding methadol derivative. Methadol itself is derived from the reduction of the ketone group in methadone.
The synthesis commences with the reduction of methadone to methadol, which creates a secondary alcohol. This alcohol can then be acetylated to form acetylmethadol. To obtain Noracymethadol, (-)-, a precursor lacking the N,N-dimethyl groups of methadone is required. The synthesis of levo-α-acetylmethadol (LAAM), a related compound, starts from the lipase-catalyzed acylation of dimethylaminopropan-2-ol, indicating that enzymatic resolutions can be employed to achieve the desired stereochemistry. A similar stereoselective approach would be necessary to produce the specific (-)-isomer of nor-methadol for subsequent acetylation.
Common acetylating agents for such transformations include acetic anhydride or acetyl chloride, often in the presence of a base like pyridine or triethylamine to neutralize the acidic byproduct.
Table 1: General Reaction Parameters for Acetylation of Methadol Derivatives
| Parameter | Description |
| Substrate | (-)-Normethadol |
| Acetylating Agent | Acetic Anhydride, Acetyl Chloride |
| Catalyst/Base | Pyridine, Triethylamine, DMAP (4-Dimethylaminopyridine) |
| Solvent | Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Temperature | Typically room temperature, can be heated to drive the reaction to completion |
Exploration of Alternative Synthetic Routes
An alternative and well-documented route to a specific isomer of noracymethadol involves the N-demethylation of the corresponding acetylmethadol derivative. A facile N-demethylation of alpha-l-acetylmethadol has been accomplished by reacting it with mercuric acetate (B1210297) in refluxing dilute acetic acid. nih.gov This reaction specifically removes one of the N-methyl groups, yielding alpha-l-noracetylmethadol hydrochloride in a 50% yield. nih.gov
Modern catalytic methods for N-demethylation of opioids offer alternatives to stoichiometric and often toxic reagents like mercuric acetate. These newer methods provide greener and more efficient pathways.
Palladium-Catalyzed N-Demethylation : Palladium(II) acetate can catalyze the N-demethylation of various N-methyl alkaloids. This can be part of a one-pot N-demethylation/N-acylation protocol.
Iron-Catalyzed N-Demethylation : A catalytic amount of tetrasodium 5,10,15,20-tetra(4-sulfophenyl)porphyrinatoiron(II) can effect the N-demethylation of N-oxide analogues of opiates in excellent yields. organic-chemistry.org This process involves the initial oxidation of the tertiary amine to an N-oxide, followed by iron-catalyzed demethylation. organic-chemistry.org
Electrochemical Methods : A TEMPO-mediated electrochemical method has been developed for the N-demethylation of opiates, which proceeds via an iminium intermediate that is subsequently hydrolyzed.
These modern approaches could potentially be adapted for the synthesis of Noracymethadol, (-)- from an appropriate acetylmethadol precursor, offering advantages in terms of safety and efficiency.
Design Principles for Noracymethadol, (-)- Analogues
The design of analogues of Noracymethadol, (-)- is guided by the principles of structure-activity relationships (SAR) for opioid receptor ligands. The goal is to explore how modifications to the chemical structure affect the compound's affinity and efficacy at different opioid receptors (μ, δ, and κ). The methadone scaffold provides a flexible platform for such modifications.
A key area of modification for methadone-like molecules is the nitrogen substituent. The N-methyl group in Noracymethadol, (-)- can be replaced with other alkyl or functional groups to modulate pharmacological activity. For instance, the synthesis of N-allyl and N-(cyclopropylmethyl) analogues of (-)-alpha-acetylmethadol has been reported. These substitutions are known to often introduce antagonist or mixed agonist-antagonist properties at opioid receptors.
Another design principle involves modifications to the phenyl rings. Phenyl-substituted normethadone derivatives have been synthesized and evaluated for their affinity for opioid receptors. nih.gov Studies have shown that substitution on the phenyl rings generally leads to a decrease in in-vitro affinity, suggesting that the P subsite of the μ-opioid receptor has a well-defined and stringent cavity shape. nih.gov
Table 2: Structure-Activity Relationship Principles for Noracymethadol Analogues
| Structural Modification | Effect on Opioid Receptor Activity | Rationale/Example |
| N-Substituent | Can modulate affinity and switch between agonist and antagonist activity. | Replacement of N-methyl with N-allyl or N-cyclopropylmethyl often introduces antagonist properties. |
| Phenyl Ring Substitution | Generally decreases binding affinity. | Suggests a tight binding pocket for the phenyl groups at the opioid receptor. |
| Acetyl Group | The ester functionality is crucial for its activity profile. | Modifications to the ester could alter potency and duration of action. |
| Stereochemistry | Different stereoisomers can have vastly different pharmacological profiles. | The (-)-isomer is the focus, indicating stereospecific interactions with the receptor. |
Methodological Innovations in Acetyl Ester Synthesis Relevant to Noracymethadol, (-)-
The synthesis of a specific stereoisomer like Noracymethadol, (-)- necessitates stereoselective synthetic methods. Innovations in acetyl ester synthesis, particularly in the asymmetric acylation of alcohols, are highly relevant.
Enzymatic catalysis, especially with lipases, has emerged as a powerful tool for the kinetic resolution of racemic alcohols. Lipase-catalyzed acylation can selectively acetylate one enantiomer of a racemic alcohol, allowing for the separation of the acetylated product from the unreacted enantiomer. This methodology has been successfully applied in the synthesis of optically active methadones and levo-α-acetylmethadol (LAAM), starting from the lipase-catalyzed acylation of dimethylaminopropan-2-ol. lookchem.comresearchgate.net Such an approach would be ideal for obtaining the enantiomerically pure (-)-normethadol precursor required for the synthesis of Noracymethadol, (-)-.
Recent advancements in chemical catalysis also offer innovative solutions. Chiral acyl-transfer catalysts have been developed for the enantioselective acylation of secondary alcohols. These catalysts can achieve high levels of enantioselectivity, providing a non-enzymatic route to chiral acetylated products.
Table 3: Comparison of Acetylation Methodologies
| Methodology | Advantages | Disadvantages | Relevance to Noracymethadol, (-)- |
| Classical Acetylation (Acetic Anhydride/Base) | Simple, well-established. | Not stereoselective, can require harsh conditions. | Useful for acetylating an already enantiopure precursor. |
| Lipase-Catalyzed Kinetic Resolution | High enantioselectivity, mild reaction conditions. | Limited to 50% yield for the desired product in a standard resolution. | Ideal for obtaining the enantiomerically pure (-)-normethadol precursor. |
| Chiral Acyl-Transfer Catalysis | High enantioselectivity, chemical catalysis. | Catalysts can be complex and expensive. | A potential alternative to enzymatic methods for stereoselective acetylation. |
| Microwave-Assisted Acetylation | Rapid reaction times, often higher yields. | Requires specialized equipment, not inherently stereoselective. | Can be used to accelerate the acetylation of the chiral precursor. |
Stereochemical Considerations in Noracymethadol, Research
Optical Isomerism and Chiral Purity in Noracymethadol, (-)- Synthesis
Noracymethadol possesses two chiral centers, giving rise to four possible stereoisomers. The levorotatory isomer, designated as (-)-Noracymethadol, is the N-demethylated metabolite of levo-α-acetylmethadol (LAAM). The synthesis of optically pure (-)-Noracymethadol is crucial for accurate pharmacological evaluation, as the presence of other stereoisomers can lead to confounding results.
A key method for obtaining (-)-Noracymethadol involves the stereospecific N-demethylation of its parent compound, LAAM. This process must be carefully controlled to prevent racemization and ensure high enantiomeric purity. The synthesis of the precursor, LAAM, can be achieved through various methods, including the resolution of racemic acetylmethadol or through asymmetric synthesis, which employs chiral catalysts or auxiliaries to favor the formation of the desired levo-isomer.
The chiral purity of a synthesized batch of (-)-Noracymethadol is a critical quality attribute. It is typically determined by measuring the enantiomeric excess (ee), which quantifies the amount of one enantiomer present in a mixture in excess of the other. High enantiomeric purity is essential to ascribe the observed pharmacological activity solely to the (-)-enantiomer.
Table 1: Synthetic Approaches to Chiral Opioids
| Synthetic Strategy | Description | Relevance to Noracymethadol, (-)- |
|---|---|---|
| Chiral Resolution | Separation of a racemic mixture into its individual enantiomers. | Can be used to isolate the desired precursor, levo-α-acetylmethadol (LAAM). |
| Asymmetric Synthesis | A reaction that preferentially forms one enantiomer over the other. | Can be employed to directly synthesize LAAM with high enantiomeric purity. |
| Stereospecific Metabolism | The enzymatic conversion of a chiral precursor to a chiral metabolite, preserving the stereochemistry. | N-demethylation of LAAM to (-)-Noracymethadol by cytochrome P450 enzymes is a key example. nih.govresearchgate.net |
Interactive Data Table
Impact of Stereochemistry on Molecular Interactions
The biological activity of opioids is mediated through their interaction with specific opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) receptors. These receptors are themselves chiral macromolecules, and thus exhibit stereoselectivity in their binding with ligands. The three-dimensional shape of an opioid molecule determines its ability to fit into the binding pocket of a receptor and elicit a functional response.
For methadone and its derivatives, including Noracymethadol, the levorotatory enantiomers generally exhibit significantly higher affinity for the µ-opioid receptor compared to their dextrorotatory counterparts. scialert.net This stereospecificity is attributed to the precise orientation of key functional groups that interact with complementary amino acid residues within the receptor's binding site. The phenyl groups, the tertiary amine, and the acetyl group of (-)-Noracymethadol are believed to adopt a specific conformation that allows for optimal interaction with the µ-opioid receptor, leading to its agonist activity. The dextrorotatory isomer, with its mirror-image configuration, is unable to achieve this same high-affinity binding, resulting in significantly lower or negligible opioid activity.
Table 2: Stereoselectivity in Opioid Receptor Binding
| Compound | Enantiomer | Receptor Affinity |
|---|---|---|
| Methadone | (R)-(-)-Methadone | High affinity for µ-opioid receptor |
| (S)-(+)-Methadone | Low affinity for µ-opioid receptor | |
| Acetylmethadol | levo-α-acetylmethadol (LAAM) | High affinity for µ-opioid receptor |
| dextro-α-acetylmethadol | Lower affinity for µ-opioid receptor | |
| Noracymethadol (inferred) | (-)-Noracymethadol | High affinity for µ-opioid receptor |
Interactive Data Table
Enantiomeric Specificity in Preclinical Pharmacological Investigations
Preclinical studies investigating the pharmacological effects of chiral opioids consistently demonstrate a high degree of enantiomeric specificity. The analgesic and other opioid-like effects are predominantly associated with one enantiomer. In the case of methadone and LAAM, the levorotatory isomers are responsible for the therapeutic effects. wikipedia.orgnih.gov
While direct preclinical studies comparing the enantiomers of Noracymethadol are not extensively reported, the pharmacological activity can be inferred from its parent compound, LAAM, and its primary active metabolite, nor-LAAM (which is (-)-Noracymethadol). LAAM itself is a prodrug, and its long duration of action is attributed to its metabolism to the more potent and longer-lasting metabolites, nor-LAAM and dinor-LAAM. researchgate.netwikipedia.orgnih.gov The opioid activity of LAAM therapy is therefore largely mediated by (-)-Noracymethadol.
Preclinical studies on LAAM have shown that its opioid effects, such as analgesia and suppression of withdrawal symptoms, are attributable to the levo-isomer. nih.gov The dextro-isomer of acetylmethadol has been found to be less potent and has a different side-effect profile. wikipedia.org This underscores the importance of studying the enantiomerically pure (-)-Noracymethadol to accurately characterize its pharmacological profile.
Separation and Characterization of Stereoisomers for Research Purposes
The separation and characterization of stereoisomers are essential for research in stereopharmacology. Various analytical techniques are employed to resolve racemic mixtures and to determine the enantiomeric purity of chiral compounds.
For compounds like Noracymethadol, high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for enantiomeric separation. nih.gov CSPs are designed to have chiral recognition capabilities, allowing them to interact differently with each enantiomer, leading to their separation. Capillary electrophoresis (CE) is another powerful technique for chiral separations, often utilizing chiral selectors such as cyclodextrins added to the background electrolyte.
Once separated, the individual stereoisomers can be characterized using several methods. Polarimetry is a classical technique used to measure the optical rotation of a chiral compound. The direction and magnitude of the rotation of plane-polarized light are characteristic of a specific enantiomer at a given concentration and wavelength. Spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents and mass spectrometry, are also invaluable for the structural elucidation and quantification of stereoisomers. nih.gov
Table 3: Analytical Techniques for Chiral Analysis of Noracymethadol Stereoisomers
| Technique | Principle | Application |
|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation of (-)- and (+)-Noracymethadol. |
| Capillary Electrophoresis (CE) | Differential migration in the presence of a chiral selector. | Enantioseparation and purity assessment. |
| Polarimetry | Measurement of the rotation of plane-polarized light. | Determination of the specific rotation and confirmation of the levorotatory nature of (-)-Noracymethadol. |
| NMR Spectroscopy | Use of chiral shift reagents to induce chemical shift differences between enantiomers. | Structural characterization and quantification of enantiomeric purity. |
| Mass Spectrometry (MS) | Often coupled with a chiral separation technique (e.g., LC-MS) for sensitive detection and quantification. | Identification and quantification of Noracymethadol isomers in biological samples. nih.govnih.gov |
Interactive Data Table
Molecular Pharmacology and Receptor Interactions of Noracymethadol,
Agonist Activity at Opioid Receptors
Opioid receptors, primarily the mu (μ), delta (δ), and kappa (κ) subtypes, are G protein-coupled receptors (GPCRs) that mediate the effects of endogenous and exogenous opioids nih.govnih.gov. These receptors are integral to pain perception, reward pathways, and various physiological functions.
Mu-Opioid Receptor Agonism
Noracymethadol, (-) is structurally analogous to methadone, a known mu-opioid receptor (MOR) agonist wikipedia.orgnih.gov. Methadone and its isomers exhibit high affinity for MORs, which are primarily responsible for analgesia, euphoria, and dependence nih.govpainphysicianjournal.com. Clinical trials indicated that Noracymethadol, (-) produced analgesia comparable to morphine wikipedia.org. This suggests that Noracymethadol, (-) likely functions as a MOR agonist, engaging the primary pathway associated with opioid-mediated pain relief. The mu-opioid receptor is broadly distributed in the central nervous system, particularly in areas involved in pain processing and reward, such as the brainstem and thalamus nih.gov. Activation of MORs typically leads to the inhibition of adenylyl cyclase via Gi/o protein coupling, resulting in decreased cAMP levels and downstream effects on neuronal excitability nih.gov.
Preclinical Pharmacokinetics and Metabolic Studies of Noracymethadol,
Application of Metabolomics in Investigating Pharmacokinetic Profiles of Noracymethadol, (-)
Metabolomics, the comprehensive study of small molecules (metabolites) within biological systems, has emerged as a pivotal analytical approach in pharmaceutical research, particularly for elucidating drug pharmacokinetic (PK) profiles researchgate.netuzh.ch. Pharmacokinetics describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME) escholarship.org. By providing a global snapshot of an organism's metabolic state, metabolomics offers profound insights into how a drug interacts with biological pathways and how its disposition may vary across individuals researchgate.nethumanitas-research.com. Advanced techniques, primarily liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are instrumental in metabolomic profiling, enabling the identification and quantification of a vast array of metabolites in biological matrices such as plasma, urine, and tissue samples researchgate.netuzh.ch.
Principles of Metabolomics in Pharmacokinetic Studies
The application of metabolomics in pharmacokinetic investigations offers several key advantages:
Metabolite Identification and Pathway Elucidation: Metabolomics excels at identifying and quantifying both the parent drug and its metabolites, thereby facilitating the mapping of metabolic pathways and the understanding of drug clearance mechanisms researchgate.netnih.govhmdb.ca. This is crucial for identifying active or potentially toxic metabolic byproducts.
Quantification and PK Parameter Determination: By tracking the temporal concentration changes of a drug and its metabolites, metabolomic data can be used to accurately determine critical PK parameters, including elimination half-life, area under the curve (AUC), and maximum concentration (Cmax) nih.govmdpi.com. These profiles can then be correlated with observed pharmacological effects or safety indicators.
Biomarker Discovery: Changes observed in endogenous metabolite levels, as detected by metabolomic analyses, can serve as valuable biomarkers. These biomarkers can indicate drug absorption, metabolic status, or potential toxicity, offering a more holistic perspective on the drug's in vivo impact escholarship.orghumanitas-research.comnih.govmdpi.com.
Understanding Inter-individual Variability: Metabolomics can uncover the underlying reasons for variations in drug PK among different individuals. By analyzing baseline metabolic profiles and identifying differences in metabolic capacities, it helps explain disparities in drug response influenced by genetic, environmental, or disease-related factors researchgate.netescholarship.org.
Application to Noracymethadol, (-)
Metabolic Fate and Identification: Metabolomic profiling techniques could be employed to comprehensively identify and quantify Noracymethadol and any subsequent metabolites it may form within biological systems. Preclinical studies could utilize high-resolution mass spectrometry to analyze plasma, urine, or tissue samples, thereby mapping Noracymethadol's metabolic pathways and assessing its metabolic stability. Identifying specific enzymes responsible for its biotransformation or the formation of novel metabolites would be a primary objective.
Pharmacokinetic Parameter Determination: By integrating metabolomic data with time-course concentration measurements of Noracymethadol, researchers could precisely determine its pharmacokinetic parameters, such as clearance, volume of distribution, and elimination half-life. This would provide a clearer understanding of its persistence in the body and its exposure levels.
Investigation of Endogenous Metabolic Interactions: Metabolomics can also be used to investigate how the presence of Noracymethadol influences the body's endogenous metabolic landscape. Detectable alterations in specific endogenous metabolite classes, such as lipids or amino acids, might correlate with Noracymethadol's pharmacokinetic behavior or its pharmacological effects, potentially acting as indirect indicators of its in vivo activity or disposition researchgate.netnih.govresearchgate.netnih.gov.
Addressing Inter-individual Differences: The application of metabolomics could help identify the reasons for variability in Noracymethadol's PK among different individuals. This could involve analyzing differences in their baseline metabolic profiles or their inherent capacity to metabolize the compound.
Illustrative Data Table: Metabolomic Profiling of Noracymethadol Pharmacokinetics
The following table illustrates the type of data that could be generated from a hypothetical metabolomic study investigating Noracymethadol's pharmacokinetic profile. It highlights key metabolites, their measured concentrations, and their potential correlation with PK parameters.
| Metabolite Name / Noracymethadol | Identification Method | Biological Matrix | Time Point (h) | Concentration (µM) | PK Parameter Correlation | Notes |
| Noracymethadol | LC-MS/MS | Plasma | 0.5 | 1.2 ± 0.3 | Cmax | Parent drug exposure |
| Noracymethadol | LC-MS/MS | Plasma | 4 | 0.8 ± 0.2 | AUC | Drug exposure over time |
| Noracymethadol | LC-MS/MS | Urine | 24 | 0.5 ± 0.1 | Excretion | Metabolite excretion |
| Metabolite X (e.g., a glucuronide) | LC-MS/MS | Plasma | 2 | 0.4 ± 0.1 | Correlation with Cmax | Potential metabolite |
| Metabolite Y (e.g., an oxidized form) | LC-MS/MS | Plasma | 6 | 0.2 ± 0.05 | Correlation with AUC | Potential metabolite |
| Endogenous Metabolite A (e.g., altered lipid) | GC-MS | Plasma | 4 | 15.5 ± 2.1 | Correlation with PK variability | Indicator of metabolic response |
Note: The data presented in this table is illustrative and hypothetical, representing the types of findings from metabolomic pharmacokinetic studies. Specific metabolomic data for Noracymethadol's PK is not available in the reviewed literature.
While direct, specific metabolomic studies focusing on Noracymethadol's pharmacokinetics are not widely published, the principles of metabolomics offer a robust framework for such investigations. By applying these advanced analytical techniques, researchers could gain a deeper understanding of Noracymethadol's metabolic fate, its precise pharmacokinetic parameters, and how its disposition might vary, thereby contributing to a more complete profile of this opioid analgesic.
Compound List
Noracymethadol
Levomethadyl acetate (B1210297) (LAAM)
Methadone
Morphine
Naloxone
Dinoracetylmethadol (DN-LAAM)
PC(DiMe(11,3)/MonoMe(11,5))
Structure Activity Relationship Sar Studies of Noracymethadol, and Analogues
Influence of the Acetyl Moiety on Pharmacological Properties
The presence of the acetyl group at the C-3 position of the heptanol (B41253) backbone is a defining feature of Noracymethadol and significantly influences its pharmacological characteristics. Noracymethadol is the acetyl ester of methadol. wikipedia.org The ester linkage introduces a degree of lipophilicity that can affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Hydrolysis of the acetyl group is a key metabolic step, leading to the formation of the corresponding alcohol, which itself may possess pharmacological activity. The rate of this hydrolysis can influence the onset and duration of action of the parent compound. Studies on related acetylmethadol analogues have shown that modifications to the acetyl group can dramatically alter the analgesic potency and antagonist activity. For instance, the replacement of the acetyl group with other ester functionalities can modulate the compound's affinity for opioid receptors and its intrinsic activity.
Role of the Methylamino Group in Biological Activity and Metabolic Fate
The methylamino group at the C-6 position of Noracymethadol is a key determinant of its biological activity and metabolic profile. Noracymethadol is a mono-N-demethylated analogue of acetylmethadol. This structural feature has a profound impact on its interaction with opioid receptors and its metabolic clearance.
Compared to its dimethylamino counterpart, l-alpha-acetylmethadol (LAAM), Noracymethadol exhibits a different metabolic pathway. The primary route of metabolism for methadone and related compounds involves N-demethylation, a process primarily mediated by cytochrome P450 enzymes, particularly CYP3A4. nih.gov Since Noracymethadol is already N-demethylated, its subsequent metabolism proceeds via alternative pathways. This can lead to a different pharmacokinetic profile, potentially affecting its duration of action and the formation of active metabolites.
The presence of the methylamino group is also crucial for the molecule's interaction with the opioid receptor. The nitrogen atom in this group is typically protonated at physiological pH, forming a cationic head that engages in a critical ionic interaction with an anionic residue, such as aspartic acid, in the opioid receptor binding site. The size and nature of the substituent on the nitrogen atom are known to influence the ligand's affinity and efficacy (agonist versus antagonist activity). For example, replacing the methyl group with larger substituents, such as allyl or cyclopropylmethyl, in related opioid structures often imparts antagonist properties. nih.gov
Systematic Modifications of the Heptanol Backbone and Phenyl Groups
Systematic modifications of the heptanol backbone and the two phenyl groups of Noracymethadol have provided valuable insights into the structural requirements for opioid activity.
Heptanol Backbone: Alterations to the length and branching of the heptanol chain can significantly impact analgesic potency. Shortening or lengthening the chain can alter the molecule's flexibility and its ability to adopt the optimal conformation for receptor binding. The introduction of additional substituents on the backbone can also influence activity, often through steric hindrance or by introducing new points of interaction with the receptor.
Phenyl Groups: The two phenyl groups at the C-4 position are essential for high-affinity binding to opioid receptors. These aromatic rings are thought to engage in hydrophobic and van der Waals interactions with complementary hydrophobic pockets within the receptor. Modification of these phenyl groups, such as the introduction of substituents (e.g., hydroxyl, methoxy, or halogen groups), can modulate receptor affinity and selectivity. The position and nature of these substituents are critical, as they can alter the electron distribution of the aromatic rings and introduce steric or electronic effects that can either enhance or diminish binding.
Studies on related compounds have shown that the relative orientation of the two phenyl rings is also important for activity. The flexibility of the bond connecting the phenyl groups to the quaternary carbon allows for some rotational freedom, and the preferred conformation for receptor binding is a key area of investigation in SAR studies.
Comparative SAR Analysis with Methadone and Related Synthetic Opioids
A comparative analysis of the structure-activity relationships of Noracymethadol with methadone and other related synthetic opioids, such as LAAM, highlights the subtle structural changes that can lead to significant differences in pharmacological profiles.
| Compound | Key Structural Difference from Noracymethadol, (-)- | Resulting Pharmacological Difference |
| Methadone | Ketone at C-3 instead of an acetyl group; Dimethylamino at C-6 instead of a methylamino group. | Methadone is a long-acting µ-opioid receptor agonist. researchgate.net The ketone group influences its metabolic stability and receptor interaction. The dimethylamino group undergoes N-demethylation to active metabolites. nih.gov |
| l-alpha-acetylmethadol (LAAM) | Dimethylamino at C-6 instead of a methylamino group. | LAAM is a synthetic opioid analgesic with a long duration of action. nih.gov It is metabolized to the active metabolites nor-LAAM (which is Noracymethadol) and dinor-LAAM. |
The key structural differences between Noracymethadol and methadone lie at the C-3 and C-6 positions. Methadone possesses a ketone at C-3 and a dimethylamino group at C-6, whereas Noracymethadol has an acetyl group at C-3 and a methylamino group at C-6. The ketone in methadone is metabolically more stable than the ester in Noracymethadol, which can be hydrolyzed. Furthermore, the dimethylamino group of methadone is a substrate for N-demethylation, leading to the formation of active metabolites. Noracymethadol, being a mono-N-demethylated compound, has a different metabolic profile.
Compared to LAAM, the only structural difference is the degree of N-methylation at the C-6 position. LAAM is the N,N-dimethyl analogue of Noracymethadol. This seemingly minor difference has significant pharmacological consequences. LAAM itself is considered a prodrug that is metabolized to the more active nor-LAAM (Noracymethadol) and dinor-LAAM. nih.gov This metabolic activation contributes to the long duration of action of LAAM.
Computational Chemistry and Molecular Modeling for SAR Elucidation
Computational chemistry and molecular modeling have become indispensable tools for elucidating the structure-activity relationships of opioids like Noracymethadol. nih.govplos.org These methods provide insights into the three-dimensional interactions between the ligand and the opioid receptor at the atomic level, which are often difficult to obtain through experimental methods alone.
Molecular Docking: This technique predicts the preferred binding orientation of a ligand within the receptor's binding site. For Noracymethadol, docking studies can help to visualize how the acetyl moiety, the methylamino group, and the phenyl rings interact with specific amino acid residues in the µ-opioid receptor. nih.gov By comparing the docking scores and binding poses of a series of Noracymethadol analogues, researchers can rationalize their observed differences in biological activity.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. youtube.com These simulations can reveal the conformational changes that occur upon ligand binding and can help to identify key interactions that stabilize the active state of the receptor. For Noracymethadol, MD simulations could be used to explore the flexibility of the heptanol backbone and the rotational freedom of the phenyl groups, and how these motions influence receptor activation.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors that correlate with analgesic potency, QSAR models can be developed to predict the activity of novel Noracymethadol analogues before they are synthesized.
These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by enabling a more rational design of new opioid analgesics with improved efficacy and reduced side effects.
Analytical Methodologies for Noracymethadol, Research
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatographic techniques are indispensable for separating Noracymethadol, (-) from complex matrices and for its subsequent quantification. High-Performance Liquid Chromatography (HPLC), particularly Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS/MS), is a cornerstone for sensitive and selective analysis in biological and chemical research samples nih.govfrontiersin.orgscielo.brnih.govnih.govmdpi.comnih.gov. Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized, especially in forensic contexts or for samples amenable to volatilization nih.govresearchgate.net.
Liquid Chromatography (LC) and UHPLC: These techniques offer excellent separation capabilities for Noracymethadol, (-) due to its polarity and molecular structure. Reversed-phase chromatography, typically employing C18 or biphenyl (B1667301) stationary phases, is commonly used with mobile phases consisting of buffered aqueous solutions and organic modifiers like acetonitrile (B52724) or methanol (B129727) frontiersin.orgnih.govseq.es. Gradient elution is often preferred to achieve optimal separation of Noracymethadol, (-) and potential impurities or related compounds within a reasonable timeframe.
Gas Chromatography (GC): GC is suitable for compounds that can be volatilized without decomposition. While less common for highly polar compounds like Noracymethadol, (-) without derivatization, it can be employed, particularly when coupled with Mass Spectrometry (GC-MS) for identification purposes nih.govresearchgate.net.
Chiral Chromatography: Noracymethadol, (-) is an optically active compound, meaning it exists as enantiomers. Chiral chromatography, using specialized chiral stationary phases (CSPs), is essential for separating and quantifying individual enantiomers if stereospecific research is being conducted unige.chresearchgate.net. This is critical for understanding potential differences in pharmacological activity or metabolic fate between enantiomers.
Sample Preparation: Prior to chromatographic analysis, sample preparation is a critical step to isolate and concentrate Noracymethadol, (-) while removing interfering matrix components. Common methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) for biological samples like blood or urine nih.govfrontiersin.orgnih.gov. For solid samples or crude extracts, simple dilution or filtration may suffice.
Typical Chromatographic Conditions (Illustrative for related opioid analogues):
| Parameter | UHPLC-MS/MS Method (Example) | HPLC-UV Method (Example) |
| Column | Kinetex Biphenyl, 2.1 × 100 mm, 2.6 µm nih.gov | C18 column, 150 x 4.6 mm, 5 µm seq.es |
| Mobile Phase A | Ammonium acetate (B1210297) buffer (e.g., 10 mM, pH 5.8) unige.ch | Sodium dihydrogen phosphate (B84403) buffer (e.g., 0.037 M) seq.es |
| Mobile Phase B | Acetonitrile or Isopropanol unige.ch | Acetonitrile and Methanol (e.g., 40:50:10 v/v/v) seq.es |
| Gradient/Isocratic | Gradient elution (e.g., 7 min run time) nih.gov | Isocratic elution seq.es |
| Flow Rate | 0.3 mL/min unige.ch or 0.4 mL/min nih.gov | 2.0 mL/min seq.es |
| Column Temperature | 40 °C nih.gov | 35 °C seq.es |
| Detection | Tandem Mass Spectrometry (MS/MS) nih.govfrontiersin.orgscielo.brnih.govnih.govmdpi.comnih.gov | UV detection (e.g., 210-285 nm) seq.esresearchgate.net |
| Sample Prep | LLE or SPE nih.govfrontiersin.orgnih.gov | Dilution/Filtration seq.es |
| Typical LOD/LOQ | ng/mL or pg/mL range nih.govfrontiersin.org | µg/mL or ng/mL range researchgate.net |
Research Findings: Studies focusing on related opioid analogues have demonstrated the sensitivity and specificity of LC-MS/MS methods. For instance, UHPLC-MS/MS methods have achieved limits of quantification (LOQ) in the range of 0.01-0.20 ng/mL for fentanyl analogues in whole blood nih.gov, and 2-6 ng/L in blood and urine for other synthetic opioids frontiersin.org. Validation parameters, including linearity (correlation coefficients typically >0.99), accuracy (often within ±15%), and precision (relative standard deviation <20%), are routinely established to ensure method reliability scielo.brseq.esresearchgate.net. These validated methods are crucial for accurate quantification in research settings.
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are vital for confirming the chemical identity and assessing the purity of Noracymethadol, (-). Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, including the arrangement of atoms and functional groups. Infrared (IR) spectroscopy is useful for identifying characteristic functional groups present in the molecule. Ultraviolet-Visible (UV-Vis) spectroscopy can be used for quantification and purity checks if the compound possesses a chromophore.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide definitive structural information. The chemical shifts, coupling constants, and integration of proton signals in ¹H NMR, along with the chemical shifts of carbon atoms in ¹³C NMR, allow for the complete assignment of the molecular structure of Noracymethadol, (-). Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can further confirm connectivity and stereochemistry.
Infrared (IR) Spectroscopy: IR spectroscopy identifies specific vibrational modes within the molecule, corresponding to functional groups such as carbonyls (C=O), hydroxyls (O-H), and C-N bonds, which are characteristic of opioid structures. The resulting spectrum serves as a fingerprint for the compound.
UV-Visible (UV-Vis) Spectroscopy: If Noracymethadol, (-) exhibits absorption in the UV-Vis range, this technique can be employed for quantitative analysis, often as a detection method in HPLC seq.esresearchgate.net. The wavelength of maximum absorbance (λmax) and the molar absorptivity are key parameters. Purity can be assessed by examining the spectral shape and comparing it to a reference standard.
Research Findings: Spectroscopic data, particularly NMR, is fundamental in the initial characterization of newly synthesized compounds or isolated natural products. For related opioid analgesics, detailed NMR assignments have been published, confirming the presence of characteristic piperidine (B6355638) rings, ester functionalities, and aromatic systems google.com. These techniques are applied to ensure that synthesized Noracymethadol, (-) matches the expected structure and to identify any process-related impurities.
Mass Spectrometry Applications in Metabolite Identification
Mass Spectrometry (MS), especially when coupled with chromatography (LC-MS/MS, GC-MS), is a powerful tool for identifying metabolites of Noracymethadol, (-). By analyzing the mass-to-charge ratio (m/z) of parent compounds and their fragmentation patterns, researchers can elucidate the structures of metabolites formed through biological processes such as oxidation, reduction, hydrolysis, or conjugation.
LC-MS/MS and GC-MS: These hyphenated techniques provide both separation and mass information. The high sensitivity and selectivity of MS/MS allow for the detection of low-abundance metabolites in complex biological matrices. By comparing the mass spectra and fragmentation patterns of potential metabolites with known metabolic pathways of related opioids (e.g., methadone, fentanyl), researchers can propose and confirm metabolite structures.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of elemental composition of metabolites. This significantly aids in distinguishing between compounds with similar nominal masses and in confirming proposed structures.
Research Findings: Studies on opioid metabolism often identify N-dealkylation, hydroxylation, and glucuronidation as common metabolic pathways nih.govfrontiersin.orgnih.gov. For example, Norfentanyl is a known metabolite of fentanyl, and similar dealkylation or hydroxylation reactions are plausible for Noracymethadol, (-). LC-HRMS has been used to identify and quantify multiple opioid metabolites in biological samples, providing insights into the pharmacokinetic profile and metabolic fate of these compounds nih.gov. The identification of specific metabolites is crucial for understanding the drug's mechanism of action, duration of effect, and potential toxicity.
Development of High-Throughput Screening Assays for Analogues
The development of high-throughput screening (HTS) assays is crucial for rapidly evaluating large libraries of compounds, including potential analogues of Noracymethadol, (-), for specific biological activities or properties. These assays enable efficient drug discovery by identifying lead compounds for further investigation.
Assay Design: HTS assays are typically designed to be rapid, sensitive, and amenable to automation. Common assay formats include receptor binding assays, enzyme inhibition assays, or cell-based assays measuring downstream signaling events. For Noracymethadol, (-), assays might target opioid receptors (e.g., mu, delta, kappa) or enzymes involved in opioid metabolism.
Assay Formats:
Receptor Binding Assays: These assays measure the ability of Noracymethadol, (-) or its analogues to bind to specific opioid receptors, often using radioligands or fluorescently labeled ligands.
Enzyme Assays: If Noracymethadol, (-) or its analogues are substrates or inhibitors of enzymes relevant to opioid pathways (e.g., esterases, CYP450 enzymes), enzyme activity assays can be developed.
Cell-Based Assays: These assays utilize cultured cells expressing specific opioid receptors or signaling pathways to measure functional responses, such as G-protein activation or second messenger production.
Research Findings: While specific HTS assays for Noracymethadol, (-) analogues are not detailed in the provided search results, the general principles of HTS for opioid receptor ligands are well-established. For instance, HTS is widely used to screen for novel agonists or antagonists of opioid receptors by measuring competitive binding or functional responses in cell lines researchgate.net. The development of robust HTS assays allows for the rapid assessment of structure-activity relationships (SAR) among a series of related compounds, guiding the optimization of pharmacological properties.
Quality Control and Reference Standard Development for Research Compounds
Ensuring the quality and purity of Noracymethadol, (-) used in research is paramount. This involves the development and use of well-characterized reference standards and robust quality control (QC) procedures.
Reference Standards: A primary reference standard for Noracymethadol, (-) must be synthesized and rigorously characterized using a battery of analytical techniques, including NMR, IR, MS, and elemental analysis. Its purity must be established, often through quantitative NMR (qNMR) or by using a validated chromatographic method with a certified reference material.
Quality Control Procedures: Routine QC testing of synthesized batches of Noracymethadol, (-) involves:
Purity Assessment: Using HPLC or GC to determine the percentage purity and identify any impurities.
Identity Confirmation: Employing spectroscopic methods (NMR, IR, MS) to confirm that the compound is indeed Noracymethadol, (-).
Potency Determination: Quantifying the active compound, often via a validated quantitative assay.
Research Findings: The availability of certified reference standards is critical for inter-laboratory comparisons and for validating analytical methods. For many controlled substances and research chemicals, organizations like the National Institute of Standards and Technology (NIST) or specialized chemical suppliers provide characterized standards. The development of these standards involves meticulous analytical work to ensure their identity, purity, and stability, providing a reliable benchmark for all subsequent research activities involving Noracymethadol, (-).
Regulatory Framework and Research Implications for Noracymethadol,
Classification as a Controlled Substance and its Impact on Research Access
Noracymethadol, (-) is classified as a Schedule I controlled substance in the United States, as designated by the Drug Enforcement Administration (DEA) with a DEA Controlled Substances Code Number of 9633 nih.govmo.govusdoj.govecfr.gov. This classification signifies that the substance has a high potential for abuse, no currently accepted medical use in the United States, and a lack of accepted safety for use under medical supervision nih.govdea.gov. Similar classifications exist internationally, including Schedule I in Canada and Class A1 (Narcotic drugs) in Brazil wikipedia.orgjustice.gc.ca.
This rigorous classification directly impacts research access. The designation as a Schedule I substance means that its possession, synthesis, distribution, and study are heavily restricted. Researchers must navigate complex legal requirements, including obtaining specific licenses and adhering to strict security and record-keeping protocols, to legally access and utilize Noracymethadol, (-) for scientific purposes dea.gov. The limited availability and the extensive regulatory oversight mean that research involving such compounds is typically confined to specialized institutions with the necessary infrastructure and authorization.
Licensing and Permitting Requirements for Academic Research
Academic research involving Schedule I controlled substances like Noracymethadol, (-) necessitates obtaining specific licenses and permits from relevant governmental authorities, most notably the Drug Enforcement Administration (DEA) in the United States nih.govdea.gov. Researchers and their institutions must apply for registration as a manufacturer, distributor, importer, exporter, or researcher, depending on the scope of their activities mo.gov.
The application process typically involves demonstrating robust security measures to prevent diversion, maintaining meticulous records of all transactions and usage, and undergoing regular inspections by regulatory bodies. Permits are also often required for the procurement of the substance from authorized suppliers and for its eventual disposal. These requirements ensure accountability and compliance with federal laws governing controlled substances, thereby safeguarding against misuse and unauthorized access mo.govlgcstandards.com.
International Conventions and Their Influence on Research Practices
Noracymethadol, (-) is subject to international control under the United Nations Single Convention on Narcotic Drugs of 1961 wikipedia.org. This convention, along with subsequent international drug control treaties, establishes a framework for global cooperation in controlling narcotic drugs and psychotropic substances. Signatory nations are obligated to implement national legislation that aligns with these conventions, which includes regulating the production, distribution, and use of scheduled substances for scientific and medical purposes unodc.org.
These international agreements influence research practices by harmonizing national regulations. Countries must establish systems for licensing, import/export controls, and reporting to ensure that substances like Noracymethadol, (-) are used responsibly within research settings. Compliance with these conventions is crucial for international collaboration in scientific research, as it dictates the legal pathways for obtaining and transferring controlled substances across borders.
Ethical Considerations in Preclinical Opioid Research Related to Controlled Substances
Conducting preclinical research on controlled substances like Noracymethadol, (-) involves significant ethical considerations. Foremost among these is the ethical imperative to justify the use of a Schedule I substance, ensuring that the potential scientific or medical benefits outweigh the risks associated with its handling and potential for abuse dea.gov. Researchers must implement stringent security measures to prevent diversion of the compound from the laboratory, which includes secure storage, controlled access, and detailed inventory management mo.govlgcstandards.com.
Ethical protocols also mandate meticulous record-keeping, detailing every aspect of the substance's lifecycle from acquisition to disposal. Research proposals involving controlled substances are typically subject to rigorous review by institutional ethics committees, such as Institutional Animal Care and Use Committees (IACUCs) if animal models are employed, to ensure adherence to all legal and ethical guidelines. Responsible conduct of research is paramount, emphasizing the integrity of data, the safety of personnel, and the prevention of any contribution to illicit drug markets.
Frameworks for Assessing Preclinical Abuse Liability in Novel Opioid Research
The assessment of preclinical abuse liability is a critical step in evaluating novel opioid compounds, including those like Noracymethadol, (-) that are already classified as controlled substances. These frameworks aim to predict a substance's potential for misuse and dependence by examining its pharmacological and behavioral effects in controlled experimental settings dea.gov.
Common preclinical methodologies include in vitro studies, such as receptor binding assays and functional assays, to understand how the compound interacts with opioid receptors. In vivo studies often employ animal models to evaluate drug discrimination, self-administration, conditioned place preference, and withdrawal symptoms, which are indicators of abuse potential and reinforcing properties dea.gov. For Noracymethadol, (-) and similar compounds, these assessments help to characterize their pharmacological profile, including their analgesic potency and potential for producing euphoria or dependence, thereby informing regulatory decisions and guiding further research into their therapeutic or detrimental effects.
Compound List:
Noracymethadol, (-)
Future Directions and Unexplored Research Avenues for Noracymethadol,
Elucidating Novel Mechanisms of Action Beyond Classical Opioid Receptors
While Noracymethadol, (-)- is known to interact with classical opioid receptors (mu, delta, and kappa), its full receptor profile and potential non-opioid receptor activities remain largely unexplored. painphysicianjournal.comnih.gov Future research should investigate its interaction with other receptor systems that are known to modulate pain and addiction, such as the Nociceptin/orphanin FQ (NOP) receptor or sigma receptors. escholarship.org Some agonist-antagonist opioids have been shown to produce anti-analgesia through the NOP receptor, a pathway that could be relevant for Noracymethadol, (-)-. escholarship.org
Furthermore, the concept of biased agonism, where a ligand preferentially activates certain intracellular signaling pathways over others at a single receptor, is a critical area for investigation. Research could explore whether Noracymethadol, (-)- acts as a biased agonist at the mu-opioid receptor, potentially separating desired analgesic effects from adverse effects like respiratory depression or the development of tolerance. nih.gov Investigating its activity on downstream signaling molecules beyond G-protein activation, such as β-arrestin pathways, could reveal a more nuanced pharmacological profile.
Investigating Its Role as a Tool Compound in Opioid Receptor Biology
Chemical tools are invaluable for dissecting the complex biology of opioid receptors. nih.gov Noracymethadol, (-)-, with its distinct structure as an acetyl ester of methadol, could be developed into a valuable tool compound. wikipedia.org By synthesizing derivatives with fluorescent tags or photoactivatable groups, researchers could use Noracymethadol, (-)- to study opioid receptor dynamics in real-time. nih.gov Such tools would enable precise investigation of receptor internalization, trafficking, and colocalization with other proteins, providing deeper insights into the cellular responses to opioid binding. nih.gov Its specific stereochemistry could also be leveraged to probe the chiral recognition sites of opioid receptors, helping to elucidate how different enantiomers of ligands produce varied pharmacological effects. eurekalert.org
Potential for Scaffold Derivatization in New Chemical Entity Discovery
The chemical scaffold of Noracymethadol, (-)-, a 6-(methylamino)-4,4-diphenylheptan-3-yl acetate (B1210297) structure, offers a promising starting point for the discovery of new chemical entities (NCEs). nih.gov Medicinal chemistry campaigns could systematically modify this core structure to explore structure-activity relationships (SAR). Key modifications could include:
N-substituent modification: Replacing the N-methyl group with other alkyl or aryl groups could alter receptor affinity and selectivity. The synthesis of N-allyl or N-(cyclopropylmethyl) analogues of related compounds has been explored to create narcotic antagonists. nih.gov
Ester group modification: Altering the acetate ester could change the compound's pharmacokinetic properties, such as its duration of action and metabolic profile.
Diphenyl group substitution: Introducing substituents onto the two phenyl rings could modulate binding affinity and probe interactions within the receptor's binding pocket.
This derivatization strategy could lead to the development of novel analgesics with improved safety profiles, or allosteric modulators that fine-tune receptor activity rather than directly activating it. researchgate.netnih.govnih.gov
Advanced Computational Modeling for Predicting Pharmacological Profiles
Computational modeling is a powerful tool for accelerating drug discovery by predicting how a molecule will interact with its biological target. eujournal.orgymerdigital.com Future research on Noracymethadol, (-)- should employ advanced computational techniques to build predictive models of its pharmacological profile.
Key computational approaches include:
Molecular Docking: Simulating the binding of Noracymethadol, (-)- and its potential derivatives to high-resolution crystal structures of opioid receptors to predict binding affinity and orientation.
Molecular Dynamics (MD) Simulations: Modeling the dynamic movements of the ligand-receptor complex over time to understand the conformational changes that lead to receptor activation and the stability of the interaction. youtube.com
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structures of a series of Noracymethadol, (-)- analogues with their biological activities. ymerdigital.com
These models can help prioritize the synthesis of the most promising derivatives, reducing the time and cost of drug development and providing a deeper, molecular-level understanding of the drug's mechanism of action. nih.govsrce.hr
Integration of Omics Data in Understanding Noracymethadol, (-)- Systems Pharmacology
Systems pharmacology aims to understand drug action on a multi-scale level, from molecular interactions to the response of the entire biological system. nih.govspringernature.com The application of "omics" technologies—such as transcriptomics, proteomics, and metabolomics—can provide a comprehensive view of the cellular and physiological changes induced by Noracymethadol, (-)-. By analyzing how the compound alters gene expression, protein levels, and metabolic pathways in relevant tissues (e.g., the central nervous system), researchers can construct a network model of its effects. nih.govevotec.com This approach could identify novel drug targets, uncover unexpected off-target effects, and reveal biomarkers that could predict a patient's response to the drug, paving the way for more personalized medicine. omicsonline.org
Targeted Synthesis of Specific Enantiomers for Differentiated Research
Stereochemistry is a critical factor in the pharmacology of many drugs, as different enantiomers of a chiral molecule can have vastly different biological activities. nih.gov Noracymethadol, (-)- is a specific stereoisomer, and its relationship to methadol, which has multiple optical isomers, underscores the importance of chirality. wikipedia.org A crucial avenue of future research is the targeted synthesis of other stereoisomers of noracymethadol, including its (+) enantiomer. ub.edumdpi.com
Comparing the pharmacological profiles of the individual enantiomers would provide fundamental insights into the stereochemical requirements for binding and activation of opioid receptors. nih.govjove.com It is common for one enantiomer to be responsible for the therapeutic effects while the other is inactive or contributes to side effects. eurekalert.orgnih.gov By isolating and studying each stereoisomer, researchers can determine which one possesses the optimal combination of efficacy and safety, a key step in developing a more refined therapeutic agent. nih.gov
Q & A
Q. What experimental approaches are recommended for synthesizing (-)-Noracymethadol with high enantiomeric purity?
To ensure enantiomeric purity, employ chiral resolution techniques such as chiral chromatography or enzymatic kinetic resolution during synthesis. Given its structural similarity to methadol derivatives ( ), prioritize asymmetric synthesis routes that leverage stereoselective catalysts. Validate purity using circular dichroism (CD) spectroscopy or X-ray crystallography .
Q. Which analytical methods are most reliable for quantifying (-)-Noracymethadol in biological matrices?
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) are optimal for quantification in plasma or tissue samples. Calibrate methods using isotopically labeled internal standards (e.g., deuterated analogs) to account for matrix effects, as suggested in pharmacological data analysis frameworks ().
Q. How should researchers design preclinical studies to evaluate the opioid receptor binding affinity of (-)-Noracymethadol?
Use radioligand displacement assays (e.g., with [³H]-DAMGO for μ-opioid receptors) in transfected cell lines or brain tissue homogenates. Include positive controls (e.g., morphine) and negative controls (e.g., naloxone) to validate specificity. Ensure adherence to ethical guidelines for animal studies, per institutional review protocols ().
Q. What statistical methods are appropriate for analyzing dose-response relationships in (-)-Noracymethadol efficacy studies?
Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. Sample size determination should follow power analysis principles outlined in experimental design guidelines ().
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro receptor affinity data and in vivo analgesic efficacy for (-)-Noracymethadol?
Investigate pharmacokinetic factors such as blood-brain barrier penetration, metabolic stability, and active metabolite formation (e.g., via CYP3A4-mediated pathways). Compare results across species (e.g., rodents vs. non-human primates) to assess translational relevance, as highlighted in clinical trial discrepancies ().
Q. What methodologies are critical for studying enantiomer-specific effects of (-)-Noracymethadol compared to its (+)-counterpart?
Conduct separate in vivo assays (e.g., tail-flick test) and molecular dynamics simulations to evaluate stereospecific receptor interactions. Reference structural data from analogs like levorphanol ( ) to infer binding pocket interactions. Use chiral separation techniques to isolate enantiomers ( ) .
Q. How can molecular modeling improve understanding of (-)-Noracymethadol’s interaction with atypical opioid receptors (e.g., NOP receptors)?
Perform docking studies using crystal structures of nociceptin/orphanin FQ peptide (NOP) receptors. Validate predictions with mutagenesis experiments (e.g., alanine scanning) to identify critical residues. Cross-reference findings with known methadone derivatives ( ) .
Q. What strategies mitigate bias in retrospective analyses of (-)-Noracymethadol’s historical clinical trial data?
Apply propensity score matching to adjust for confounding variables (e.g., patient demographics, dosing regimens). Use sensitivity analyses to assess robustness, as recommended in pharmacoepidemiological frameworks ( ) .
Q. How do metabolic pathways of (-)-Noracymethadol influence its pharmacokinetic/pharmacodynamic (PK/PD) variability?
Characterize metabolites via LC-QTOF-MS and correlate their concentrations with opioid receptor occupancy using PET imaging. Model PK/PD relationships via compartmental analysis, incorporating enzyme kinetics (e.g., CYP2B6 polymorphisms) ( ) .
Q. What ethical frameworks ensure rigor in designing studies involving (-)-Noracymethadol’s potential neurotoxic effects?
Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during protocol development. Implement blinded histopathological assessments in animal models to minimize observer bias, aligning with ethical preclinical guidelines ( ) .
Methodological Notes
- Data Validation : Cross-reference regulatory documents (-20) for updated controlled substance guidelines.
- Structural Analysis : Utilize IUPAC nomenclature from governmental pharmacopeias () to avoid ambiguities.
- Literature Review : Prioritize primary sources (e.g., clinical trial records, patents) over secondary summaries, as advised in .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
